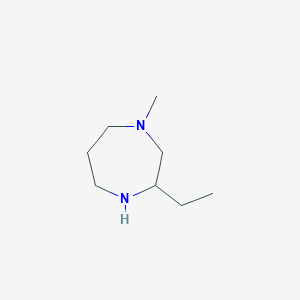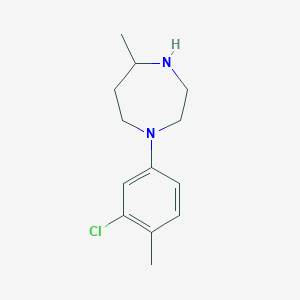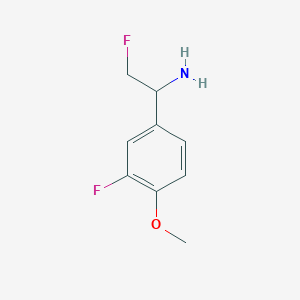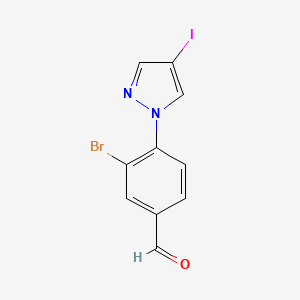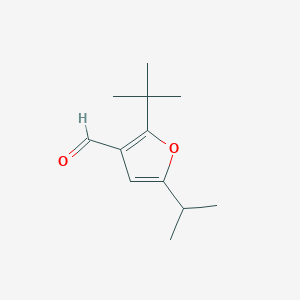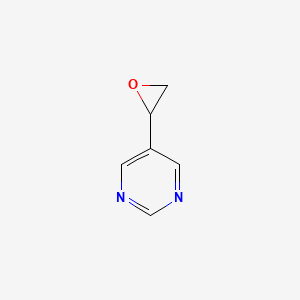
5-(Oxiran-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxiran-2-yl)pyrimidine is a heterocyclic compound that features both an oxirane (epoxide) ring and a pyrimidine ring. This unique structure makes it an interesting subject of study in various fields of chemistry and biology. The presence of the oxirane ring imparts significant reactivity, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxiran-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with an epoxide precursor. One common method is the Darzens reaction, which involves the condensation of a carbonyl compound with a haloacetonitrile in the presence of a base . This reaction forms an oxirane ring adjacent to the pyrimidine ring.
Industrial Production Methods: For instance, magnetically recoverable catalysts have been explored for the synthesis of pyridine derivatives, which could be adapted for pyrimidine compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Oxiran-2-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted pyrimidine derivatives.
Oxidation: The compound can be oxidized to form diols or other oxidized products.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents like hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride in solvents such as ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Nucleophilic Ring Opening: β-substituted pyrimidine derivatives.
Oxidation: Diols and other oxidized products.
Substitution: Functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Oxiran-2-yl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Oxiran-2-yl)pyrimidine largely depends on its reactivity. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can be harnessed in drug design to target specific enzymes or proteins. The pyrimidine ring can interact with various biological targets, including DNA and RNA, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
3-(Naphthalen-1-yl)oxiran-2-yl derivatives: These compounds also feature an oxirane ring and have been studied for their anticancer properties.
Oxiranecarbonitriles: These compounds contain both an oxirane ring and a cyano group and are used in various synthetic applications.
Uniqueness: 5-(Oxiran-2-yl)pyrimidine is unique due to the combination of the oxirane and pyrimidine rings, which imparts distinct reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H6N2O |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
5-(oxiran-2-yl)pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-5(6-3-9-6)2-8-4-7-1/h1-2,4,6H,3H2 |
InChI-Schlüssel |
AYQJAJADYPHTQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


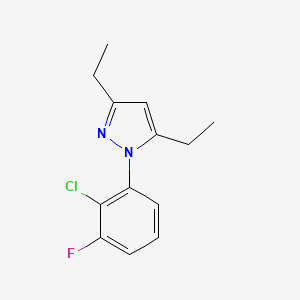
![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine](/img/structure/B13227056.png)
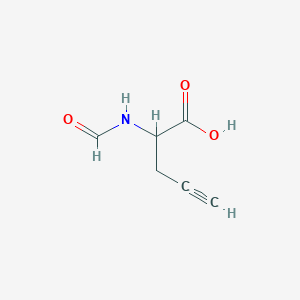
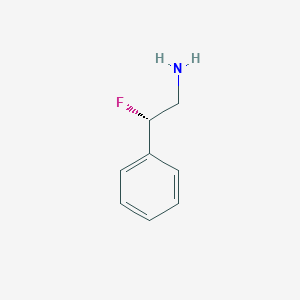
![6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13227093.png)
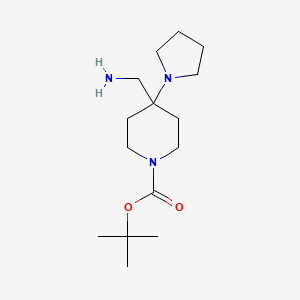
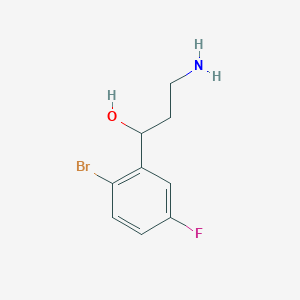
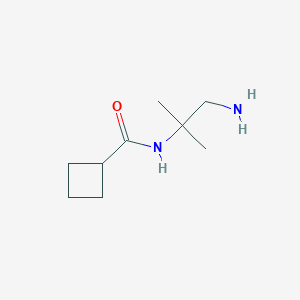
![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
